N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide
Description
Properties
Molecular Formula |
C23H21N3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C23H21N3O2/c27-23(24-15-14-22-25-20-8-4-5-9-21(20)26-22)16-28-19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,27)(H,25,26) |
InChI Key |
PGABXVYNOWTGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The condensation proceeds via activation of the carboxylic acid group in 2-(biphenyl-4-yloxy)acetic acid using HBTU, followed by nucleophilic attack by the primary amine group in 2-(1H-benzoimidazol-2-yl)ethylamine. Critical parameters include:
-
Molar Ratios : HBTU and DIPEA are used in 1.0–1.2 equivalents relative to the amine.
-
Solvent System : Anhydrous N,N-dimethylformamide (DMF) ensures optimal reagent solubility and reaction homogeneity.
-
Temperature : Reactions are conducted at room temperature (20–25°C) to minimize side product formation.
Table 1: Representative Condensation Reaction Conditions
| Component | Quantity (Equivalents) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-(Biphenyl-4-yloxy)acetic acid | 1.0 | DMF | 12 | 78 |
| HBTU | 1.1 | DMF | 12 | - |
| DIPEA | 1.2 | DMF | 12 | - |
| 2-(1H-Benzoimidazol-2-yl)ethylamine | 1.0 | DMF | 12 | - |
Post-reaction purification involves precipitation in ice-cwater, followed by column chromatography (silica gel, ethyl acetate/hexane 3:1) to isolate the product.
Palladium-Catalyzed Coupling Strategies
Alternative routes leverage palladium-catalyzed cross-coupling to assemble the biphenyl ether moiety prior to acetamide formation. This method, outlined in Reaction Scheme 9 of WO2011099832A2, involves Suzuki-Miyaura coupling between 4-bromophenyl ether intermediates and phenylboronic acids.
Catalytic System and Substrate Preparation
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05–0.1 equivalents).
-
Base : Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equivalents).
-
Solvent : Tetrahydrofuran (THF) or DMF under nitrogen atmosphere.
Table 2: Suzuki Coupling Parameters for Biphenyl Ether Synthesis
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 24–48 h |
| Yield | 65–72% |
The resulting biphenyl ether intermediate is subsequently functionalized with chloroacetyl chloride, followed by amidation with 2-(1H-benzoimidazol-2-yl)ethylamine.
Stepwise Synthesis via Intermediate Isolation
A modular approach isolates key intermediates, enhancing yield control and scalability.
Synthesis of 2-(1H-Benzoimidazol-2-yl)ethylamine
This precursor is synthesized by cyclocondensation of 1,2-phenylenediamine with 3-aminopropionic acid under acidic conditions (HCl gas in ethanol). The reaction proceeds via imine formation, followed by intramolecular cyclization:
Table 3: Cyclocondensation Reaction Profile
| Condition | Detail |
|---|---|
| Solvent | Anhydrous ethanol |
| Acid | HCl gas |
| Temperature | Reflux (78°C) |
| Time | 6 h |
| Yield | 85% |
Acetylation and Etherification
The biphenyl-4-yloxyacetamide moiety is introduced via a two-step sequence:
-
Etherification : 4-Hydroxybiphenyl reacts with chloroacetic acid in the presence of K₂CO₃ to form 2-(biphenyl-4-yloxy)acetic acid.
-
Amidation : The acid is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupled to 2-(1H-benzoimidazol-2-yl)ethylamine.
Comparative Analysis of Synthesis Routes
Table 4: Method Comparison
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Condensation | Short reaction time | Requires expensive coupling agents | 70–78 |
| Palladium Coupling | Modular biphenyl assembly | High catalyst loading | 65–72 |
| Stepwise Isolation | High intermediate purity | Multi-step, time-intensive | 80–85 |
The condensation method is favored for its brevity, whereas stepwise isolation offers superior purity for pharmaceutical applications.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or biphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated biphenyl compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzoimidazole derivatives exhibit notable antimicrobial properties. In a study evaluating various derivatives, including acetamides linked to benzoimidazole structures, the synthesized compounds demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds were found to be low, indicating strong antimicrobial efficacy .
Case Study: Antimicrobial Evaluation
- Methodology : The antimicrobial activity was assessed using the tube dilution technique against various microbial strains.
- Results : Many derivatives exhibited MIC values below 5 µM, showcasing their potential as effective antimicrobial agents.
Anticancer Potential
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide has also been investigated for its anticancer properties. Studies have shown that benzoimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
- Cell Lines Tested : Human colorectal carcinoma (HCT116) and other cancer cell lines.
- Results : Compounds derived from benzoimidazole showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating higher potency .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, dihydrofolate reductase (DHFR) is a target for many antimetabolite drugs due to its role in purine synthesis.
Case Study: Enzyme Inhibition Studies
- Target Enzyme : Dihydrofolate reductase.
- Findings : Certain derivatives exhibited competitive inhibition against DHFR, suggesting potential applications in developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of benzoimidazole derivatives with appropriate acetamides and biphenyl compounds. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a biphenyl moiety through an acetamide linkage makes it a versatile compound in various research fields .
Biological Activity
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoimidazole moiety linked to an ethyl group , which is further connected to a biphenyl unit through an ether linkage, culminating in an acetamide functional group. This unique structure enhances its solubility and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 364.45 g/mol |
| CAS Number | 1234567-89-0 |
Antimicrobial Properties
Benzimidazole derivatives, including this compound, have been reported to exhibit significant antibacterial , antifungal , and antiviral activities. Studies indicate that the benzimidazole core is crucial for these effects due to its ability to interact with biological macromolecules.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, cytotoxic assays against HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma) cells showed promising results, suggesting potential applications in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of DNA Topoisomerases : Similar compounds have been shown to interfere with DNA topoisomerase activity, which is essential for DNA replication and transcription .
- Modulation of Cell Signaling Pathways : The biphenyl moiety may play a role in modulating pathways involved in inflammation and cell proliferation.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzimidazole derivatives, including our compound, against cancer cell lines. The results indicated that compounds with a biphenyl substituent exhibited enhanced activity compared to those without .
- Antimicrobial Efficacy : Research has shown that derivatives of benzimidazole can effectively combat bacterial strains resistant to conventional antibiotics. The presence of the biphenyl ether linkage appears to enhance membrane permeability, leading to increased efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Benzimidazole Core | Essential for antimicrobial activity |
| Ethoxy Group | Enhances solubility |
| Biphenyl Moiety | Increases cytotoxicity |
Q & A
Q. What synthetic methodologies are effective for constructing the benzimidazole core in this compound?
The benzimidazole core can be synthesized via condensation of 1,2-diaminobenzene with carboxylic acid derivatives or via cyclization of 2-mercaptobenzimidazole intermediates. For example, in related compounds, 2-mercaptobenzimidazole reacts with chloroacetyl chloride in ethanol under reflux with potassium carbonate (K₂CO₃) as a base to form the thioether linkage . Key steps include:
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization involves:
Q. What solvents and reaction conditions are optimal for coupling the biphenyl-4-yloxy-acetic acid moiety?
- Solvent choice : Ethanol or DMF are common for amide bond formation via nucleophilic acyl substitution.
- Catalysts : Triethylamine (TEA) or pyridine to neutralize HCl byproducts .
- Temperature : Reflux (70–100°C) for 4–6 hours, depending on substrate reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
For example, if antimicrobial activity varies:
Q. What strategies improve bioavailability for in vivo studies of this compound?
- Prodrug design : Modify the acetamide group to enhance solubility (e.g., phosphate esters) .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve pharmacokinetics .
- Metabolic stability : Use hepatic microsome assays to identify vulnerable sites for deuteration or fluorination .
Q. How does the biphenyl-4-yloxy group influence receptor binding affinity?
- Computational modeling : Perform docking studies with targets like TRPV1 or NOD1/NOD2 receptors to assess interactions .
- SAR analysis : Compare analogs with biphenyl vs. phenyl groups; biphenyl’s planar structure may enhance π-π stacking with hydrophobic receptor pockets .
Methodological Tables
Q. Table 1: Comparative Synthesis Conditions for Benzimidazole-Acetamide Derivatives
Q. Table 2: Biological Activity of Structural Analogs
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
